![molecular formula C24H20FN3OS B2535432 3-amino-N-(4-fluorophenyl)-4-(p-tolyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide CAS No. 434293-41-1](/img/structure/B2535432.png)
3-amino-N-(4-fluorophenyl)-4-(p-tolyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-amino-N-(4-fluorophenyl)-4-(p-tolyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide is a useful research compound. Its molecular formula is C24H20FN3OS and its molecular weight is 417.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of the compound GNF-Pf-5604 is the orphan apicomplexan transporter PF3D7_0312500 (pfmfr3), which is predicted to encode a member of the major facilitator superfamily (MFS) .
Mode of Action
GNF-Pf-5604 interacts with its target, pfmfr3, in a unique wayInstead, it appears to modulate the function of the pfmfr3 transporter .
Biochemical Pathways
The action of GNF-Pf-5604 affects the mitochondrial pathways of the Plasmodium falciparum parasite. The compound shows decreased sensitivity in parasites with disrupted pfmfr3, particularly against compounds that have a mitochondrial mechanism of action .
Result of Action
The molecular and cellular effects of GNF-Pf-5604’s action involve the modulation of the pfmfr3 transporter. This modulation leads to decreased sensitivity to certain antimalarial compounds that target the mitochondria .
Action Environment
Environmental factors that influence the action, efficacy, and stability of GNF-Pf-5604 are currently unknown and require further investigation. It is known that naturally occurring mutations in pfmfr3 may lead to differential sensitivity to clinically relevant compounds .
Biochemical Analysis
Biochemical Properties
It is known that GNF-Pf-5604 is a potent PAK4 inhibitor . PAK4 is a type of protein kinase, enzymes that modify other proteins by chemically adding phosphate groups to them . By inhibiting PAK4, GNF-Pf-5604 can potentially influence a variety of biochemical reactions within the cell .
Cellular Effects
In vitro studies have shown that GNF-Pf-5604 effectively suppresses the proliferation of human gastric cancer cells . This is achieved through the downregulation of the PAK4/c-Src/EGFR/cyclin D1 pathway, which is crucial for cell cycle progression and survival . By inhibiting this pathway, GNF-Pf-5604 can induce apoptosis, or programmed cell death .
Molecular Mechanism
The molecular mechanism of GNF-Pf-5604 involves its interaction with the PAK4 enzyme. As a PAK4 inhibitor, GNF-Pf-5604 binds to the enzyme and prevents it from phosphorylating its target proteins . This inhibition disrupts the PAK4/c-Src/EGFR/cyclin D1 pathway, leading to a decrease in cell proliferation and an increase in apoptosis .
Properties
IUPAC Name |
6-amino-N-(4-fluorophenyl)-8-(4-methylphenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN3OS/c1-13-5-7-14(8-6-13)19-17-3-2-4-18(17)28-24-20(19)21(26)22(30-24)23(29)27-16-11-9-15(25)10-12-16/h5-12H,2-4,26H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCOMSCMCLJYCGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3C(=C(SC3=NC4=C2CCC4)C(=O)NC5=CC=C(C=C5)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
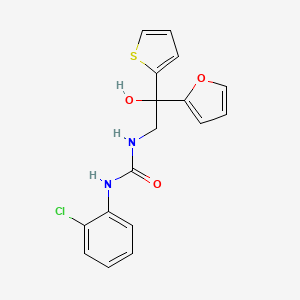
![2-{[(1-methyl-1H-imidazol-2-yl)methyl]sulfanyl}ethan-1-ol](/img/structure/B2535352.png)
![2-[4-(cyclopropanesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole](/img/structure/B2535353.png)
![2-methoxy-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)acetamide](/img/structure/B2535354.png)
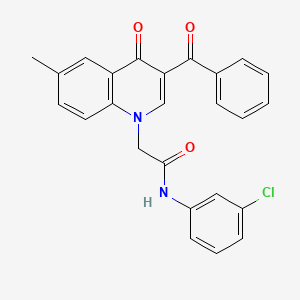
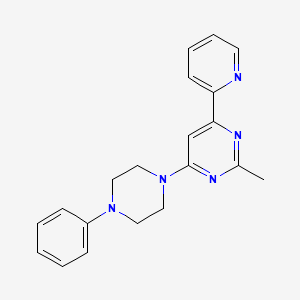
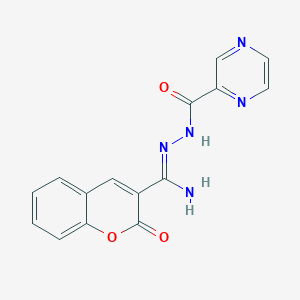
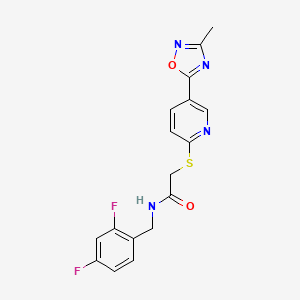
![6-hydroxy-N-(4-methylbenzo[d]thiazol-2-yl)pyrimidine-4-carboxamide](/img/structure/B2535361.png)
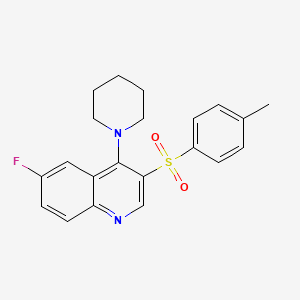
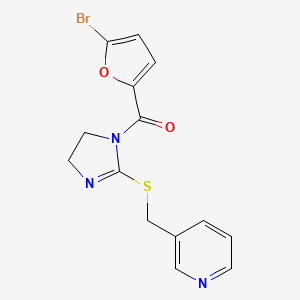
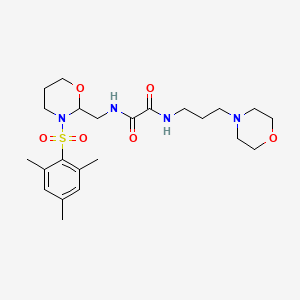
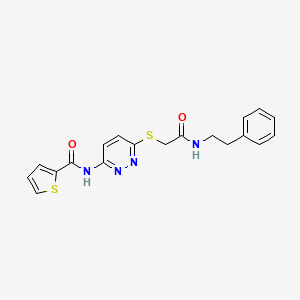
![N-({4-[4-ethyl-4-(hydroxymethyl)piperidine-1-carbonyl]phenyl}methyl)prop-2-enamide](/img/structure/B2535372.png)
